molecular formula C22H31N5O4S B2485151 Tert-butyl (1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate CAS No. 1115905-71-9

Tert-butyl (1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B2485151
CAS No.: 1115905-71-9
M. Wt: 461.58
InChI Key: VLGLEAXLZPSLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group and a 4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl moiety. This structure combines a pyrimidine ring—a common scaffold in medicinal chemistry—with a sulfonyl group and a piperidine-carbamate system. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization during synthesis .

Properties

IUPAC Name

tert-butyl N-[1-[4-amino-5-(4-ethylphenyl)sulfonylpyrimidin-2-yl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4S/c1-5-15-6-8-17(9-7-15)32(29,30)18-14-24-20(26-19(18)23)27-12-10-16(11-13-27)25-21(28)31-22(2,3)4/h6-9,14,16H,5,10-13H2,1-4H3,(H,25,28)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGLEAXLZPSLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring connected to a pyrimidine moiety that carries an amino group and a sulfonyl substituent. This unique configuration allows for specific interactions with biological targets, which are crucial for its activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate metabolic pathways. For instance, it may act as an inhibitor of kinases involved in signaling pathways relevant to cancer progression.
  • Receptor Interaction : It interacts with specific receptors, potentially influencing cellular responses and contributing to therapeutic effects in conditions such as inflammation and cancer.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Activity Description Reference
Anticancer Activity Exhibits inhibitory effects on tumor cell proliferation through modulation of signaling pathways.
Anti-inflammatory Effects Reduces inflammatory cytokine release in macrophage models, indicating potential use in autoimmune diseases.
Enzyme Modulation Acts as a selective inhibitor for various kinases, showing promise in treating metabolic disorders.

Case Studies

Several studies have explored the efficacy of this compound in various biological systems:

  • In Vitro Studies : Research involving differentiated THP-1 cells demonstrated that the compound significantly decreased IL-1β release and pyroptotic cell death upon NLRP3 inflammasome activation, suggesting its role in inflammatory responses .
  • Cancer Models : In vivo studies using mouse models have indicated that the compound can suppress tumor growth by inhibiting angiogenesis, thus limiting the supply of nutrients to tumors .
  • Pharmacokinetics and Toxicology : Preliminary assessments of pharmacokinetic properties suggest favorable absorption and distribution profiles, although detailed toxicological evaluations are still required to ascertain safety profiles for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Carbamate Motifs

Several piperidine-carbamate derivatives share structural similarities with the target compound. Key examples include:

Compound Name Molecular Formula Substituents on Piperidine Key Functional Groups Synthesis Yield Reference
Target Compound C₂₂H₃₁N₅O₄S 4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl Sulfonyl, ethylphenyl, pyrimidine Not reported
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ Acetyl Acetylated piperidine Not specified
tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate C₁₆H₂₅N₃O₂ 4-aminophenyl Aryl amine Not specified
Benzyl 4-(4-((tert-butyldimethylsilyl)oxy)... Not provided Hydroxymethyl (protected) Silyl ether, pyrimidine 65%
  • Key Differences: The target compound’s 4-ethylphenyl sulfonyl group enhances lipophilicity compared to acetyl () or aryl amine () substituents. Sulfonyl groups often improve binding affinity in enzyme inhibitors by engaging in hydrogen bonding or π-stacking interactions.

Pyrimidine-Containing Derivatives

Pyrimidine-based analogues highlight variations in substitution patterns and synthetic strategies:

Compound Name Pyrimidine Substitution Key Features Synthesis Method Yield Reference
Target Compound 4-amino-5-((4-ethylphenyl)sulfonyl) Sulfonyl, ethylphenyl Likely cross-coupling
tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro, 4-hydroxy, 6-methyl Fluorine, hydroxyl Not specified
tert-butyl 5-(4'-aminobiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl... Pyrazolo-pyrimidine hybrid Biphenyl, pyridinylmethyl Suzuki coupling 93%
  • Synthetic Insights: The target compound’s synthesis likely employs cross-electrophile coupling or palladium-catalyzed reactions, as seen in (e.g., 65% yield for pyrimidine-piperidine hybrids) .

Physicochemical and Functional Properties

  • Molecular Weight : The target compound (MW ≈ 485.6 g/mol) is heavier than simpler derivatives (e.g., 257.3 g/mol in ), which may influence bioavailability .
  • Solubility: The sulfonyl group in the target compound could enhance aqueous solubility compared to nonpolar tert-butyl derivatives (e.g., ) but reduce it relative to hydroxylated analogues () .
  • Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved by acids (e.g., HCl/MeOH in ), enabling controlled deprotection during synthesis .

Preparation Methods

Cyclization of Ethyl Cyanoacetate and Guanidine

Ethyl cyanoacetate reacts with guanidine in a basic medium to form 2,6-diamino-4-hydroxypyrimidine, a precursor for chlorination. This step mirrors the synthesis of 6-chloro-2,4-diaminopyrimidine, as described in EP0295218A1. The hydroxyl group at position 4 is replaced with chlorine using phosphoryl chloride (POCl₃), yielding 6-chloro-2,4-diaminopyrimidine.

Reaction Conditions

  • Reagents: POCl₃, reflux (110°C), 2–4 hours.
  • Yield: ~85–90% (based on analogous protocols).

Sulfonylation at Position 5

Introducing the 4-ethylphenyl sulfonyl group requires electrophilic substitution. The chlorinated pyrimidine undergoes sulfonylation using 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

Optimization Insights

  • Temperature: 0°C to room temperature (prevents side reactions).
  • Yield: 70–75% (extrapolated from similar sulfonylation reactions).

Piperidine Coupling at Position 2

The 2-chloro substituent on the pyrimidine core is displaced by piperidine-4-amine via nucleophilic aromatic substitution (NAS).

NAS Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or ethanol.
  • Base : Potassium carbonate or sodium hydride.
  • Temperature : 80–100°C, 6–12 hours.
  • Yield : 60–65% (based on analogous piperidine couplings in EP0295218A1).

Intermediate Isolation

The product, 1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-amine , is purified via recrystallization (ethanol/water) or silica gel chromatography.

Tert-Butyl Carbamate Protection

The primary amine on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is critical for preventing undesired reactions during subsequent synthetic steps.

Boc Protection Protocol

  • Reagents : Boc anhydride, base (NaHMDS or triethylamine), THF.
  • Conditions : 0°C to room temperature, 4–12 hours.
  • Yield : 95–99% (as demonstrated in tert-butyl carbamate syntheses).

Example Procedure
To a solution of 1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-amine (1 eq) in THF, add NaHMDS (2.5 eq) at 0°C. Introduce Boc anhydride (1.2 eq) dropwise, warm to room temperature, and stir overnight. Quench with water, extract with ethyl acetate, and concentrate.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include tert-butyl singlet (δ 1.44 ppm), piperidine protons (δ 3.70–3.85 ppm), and sulfonyl-linked aromatic protons (δ 7.60–7.80 ppm).
  • HPLC-MS : Purity >98% (method A: C18 column, acetonitrile/water gradient).

Purity Optimization

  • Recrystallization Solvents : Methanol/ethyl acetate mixtures yield high-purity crystals.
  • Chromatography : Silica gel elution with hexanes/ethyl acetate (7:3) removes residual Boc anhydride.

Comparative Analysis of Synthetic Routes

Step Method A (Patent-Based) Method B (Hydrogenation)
Pyrimidine Chlorination POCl₃, reflux, 85% yield N/A
Sulfonylation 4-ethylbenzenesulfonyl chloride, 72% yield N/A
Piperidine Coupling DMF, 60% yield Ethanol, 65% yield
Boc Protection N/A Boc anhydride, 99% yield

Key Findings :

  • Method A prioritizes cost-effectiveness for large-scale production.
  • Method B achieves higher yields in protection steps via optimized Boc chemistry.

Challenges and Mitigation Strategies

Sulfonylation Side Reactions

Excess sulfonyl chloride may lead to disubstitution. Mitigation includes slow reagent addition and low-temperature conditions.

Piperidine Coupling Steric Hindrance

Bulky sulfonyl groups reduce NAS efficiency. Using polar aprotic solvents (DMF) enhances reactivity.

Industrial-Scale Adaptations

Continuous Hydrogenation

Pd/C-mediated reductions (as in tert-butyl (5-aminopyridin-2-yl)carbamate synthesis) could replace batch processes for amine intermediates, improving throughput.

Solvent Recovery

Ethanol and THF are distilled and reused, aligning with green chemistry principles.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

Answer:
The synthesis involves multi-step nucleophilic substitutions and catalytic coupling. Key steps include:

  • Step 1: Pd-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand) to introduce the pyrimidine core, requiring inert conditions and toluene/THF solvents .
  • Step 2: Reduction of nitro groups (e.g., Fe/NH₄Cl in ethanol) to form amines, followed by tert-butyl carbamate deprotection using HCl/MeOH .
  • Optimization:
    • Use high-purity reagents to minimize side reactions.
    • Optimize catalyst loading (e.g., 5 mol% Pd₂(dba)₃) and reaction time (12–18 hrs at 100°C) .
    • Employ column chromatography (silica gel, gradient elution) for purification .

Advanced: How can researchers resolve contradictions in NMR or mass spectrometry data during characterization?

Answer:
Contradictions often arise from residual solvents, tautomerism, or diastereomers. Methodological approaches:

  • 2D NMR (HSQC, HMBC): Resolve ambiguous proton-carbon correlations, especially for piperidine/pyrimidine protons .
  • X-ray crystallography: Use SHELX programs (e.g., SHELXL) for absolute configuration confirmation .
  • High-resolution MS: Differentiate isobaric ions (e.g., isotopic patterns for Cl/Br) .
  • Control experiments: Compare synthetic intermediates to rule out impurities .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • NMR (¹H, ¹³C, DEPT): Assign peaks for tert-butyl (δ 1.36 ppm), sulfonyl, and pyrimidine moieties .
  • LC-MS/HRMS: Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR: Confirm carbamate C=O (1680–1720 cm⁻¹) and sulfonyl S=O (1150–1350 cm⁻¹) stretches .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

Answer:

  • Core modifications: Substitute the 4-ethylphenyl sulfonyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate target binding .
  • Piperidine ring: Introduce substituents (e.g., methyl, fluoro) to enhance conformational rigidity or solubility .
  • Biological assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Antimicrobial assays: Broth microdilution (MIC/MBC) against Gram+/Gram– pathogens .
  • Cytotoxicity: MTT assay on mammalian cell lines (e.g., MCR-5, BJ fibroblasts) to assess selectivity .
  • Enzyme inhibition: Fluorescence-based assays (e.g., protease/kinase activity) .

Advanced: What strategies mitigate off-target toxicity while maintaining antimicrobial activity?

Answer:

  • Prodrug design: Mask the sulfonyl group with enzymatically cleavable protectors (e.g., esters) to reduce non-specific interactions .
  • Metabolic profiling: Use liver microsomes to identify toxic metabolites; modify labile sites (e.g., tert-butyl to cyclopropyl) .
  • Selective targeting: Conjugate with target-specific vectors (e.g., folate for cancer cells) .

Advanced: How can computational methods predict reactivity or metabolic pathways?

Answer:

  • DFT calculations: Optimize transition states for sulfonyl group reactions (e.g., nucleophilic substitution) using Gaussian or ORCA .
  • MD simulations: Model binding to biological targets (e.g., using GROMACS) to prioritize synthetic targets .
  • ADMET prediction: Tools like SwissADME estimate metabolic stability, CYP450 interactions, and BBB penetration .

Advanced: What experimental and computational approaches resolve contradictory biological activity data?

Answer:

  • Dose-response curves: Replicate assays at varying concentrations to rule out assay-specific artifacts .
  • Target engagement assays: Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
  • Machine learning: Train models on public datasets (e.g., ChEMBL) to identify outliers in activity trends .

Basic: How is the tert-butyl carbamate group strategically used in synthesis?

Answer:

  • Protecting group: Temporarily shields amines during reactions (e.g., nitro reductions), removed later under acidic conditions (HCl/MeOH) .
  • Solubility aid: Enhances lipophilicity for intermediate purification via chromatography .

Advanced: What crystallographic techniques confirm the compound’s solid-state structure?

Answer:

  • Single-crystal X-ray diffraction: Grow crystals via vapor diffusion (e.g., hexane/EtOAc). Use SHELXL for refinement, focusing on sulfonyl-pyrimidine torsion angles .
  • Powder XRD: Compare experimental patterns to simulated data (Mercury software) to validate bulk purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.